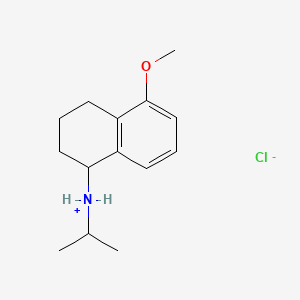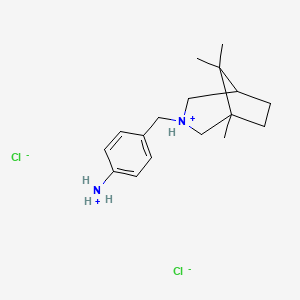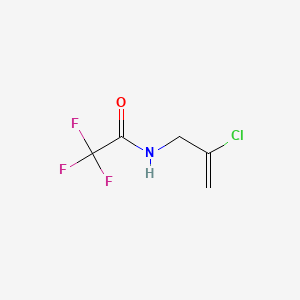
Acetamide, N-(2-chloroallyl)trifluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloroallyl)trifluoro- is a chemical compound with significant interest in various scientific fields. It is known for its unique structural properties, which include a trifluoroacetamide group and a 2-chloroallyl substituent. This compound is utilized in various chemical reactions and has applications in multiple research domains.
Méthodes De Préparation
The synthesis of Acetamide, N-(2-chloroallyl)trifluoro- typically involves the reaction of 2-chloroallylamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Analyse Des Réactions Chimiques
Acetamide, N-(2-chloroallyl)trifluoro- undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The amide group allows for condensation reactions with various reagents.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Acetamide, N-(2-chloroallyl)trifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-chloroallyl)trifluoro- involves its interaction with specific molecular targets. The trifluoroacetamide group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The 2-chloroallyl group may also play a role in its biological activity by interacting with cellular components.
Comparaison Avec Des Composés Similaires
Similar compounds to Acetamide, N-(2-chloroallyl)trifluoro- include:
Trifluoroacetamide: Shares the trifluoroacetamide group but lacks the 2-chloroallyl substituent.
N-(2-chloroallyl)acetamide: Similar structure but without the trifluoro group.
The uniqueness of Acetamide, N-(2-chloroallyl)trifluoro- lies in the combination of the trifluoroacetamide and 2-chloroallyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
102585-40-0 |
|---|---|
Formule moléculaire |
C5H5ClF3NO |
Poids moléculaire |
187.55 g/mol |
Nom IUPAC |
N-(2-chloroprop-2-enyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5ClF3NO/c1-3(6)2-10-4(11)5(7,8)9/h1-2H2,(H,10,11) |
Clé InChI |
WJJHVMCXAATAKG-UHFFFAOYSA-N |
SMILES canonique |
C=C(CNC(=O)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


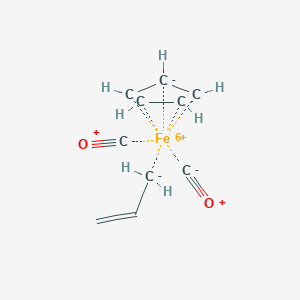
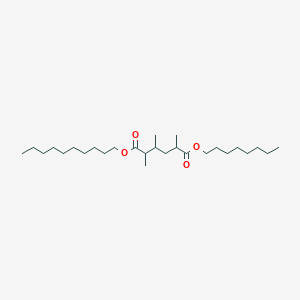
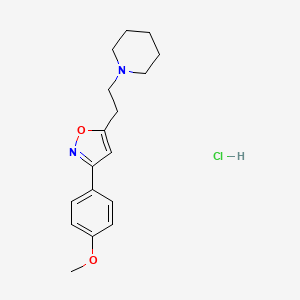
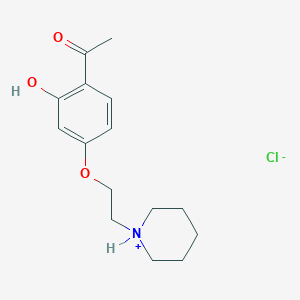



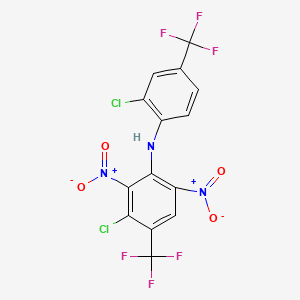
![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
